Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-3H-purin-6-one, is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV) []. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [].
One method for synthesizing Entecavir involves a multi-step process starting with a cyclopentyl compound. This process includes oxidation, protection, and coupling reactions, leading to the formation of an intermediate compound. This intermediate then undergoes further modifications, including cyclization and deprotection, to yield Entecavir [].
Entecavir acts as a competitive inhibitor of HBV reverse transcriptase, the enzyme responsible for viral DNA synthesis []. Following intracellular phosphorylation to its active triphosphate form, Entecavir competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the growing viral DNA chain []. Once incorporated, Entecavir acts as a chain terminator, halting further DNA synthesis and inhibiting viral replication [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: